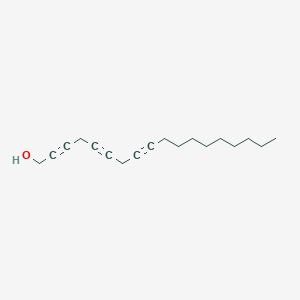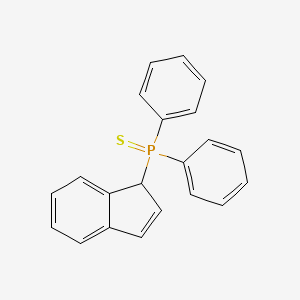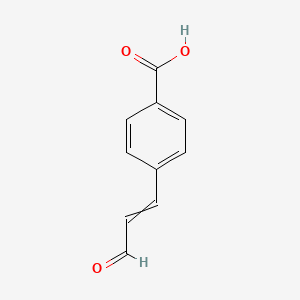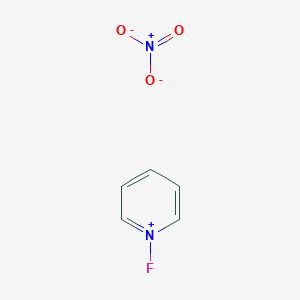
1-Fluoropyridin-1-ium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoropyridin-1-ium nitrate is a chemical compound with the molecular formula C5H5FN2O3 It is a derivative of pyridine, where a fluorine atom is attached to the nitrogen atom in the pyridine ring, forming a positively charged pyridinium ion The nitrate anion (NO3-) balances the charge, resulting in a stable ionic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoropyridin-1-ium nitrate can be synthesized through the reaction of pyridine with a fluorinating agent in the presence of a suitable acid. One common method involves the use of N-fluoropyridinium salts, which are prepared by reacting pyridine with a Brønsted acid and fluorine . The reaction typically occurs in an organic solvent such as acetonitrile or toluene, and the temperature is controlled to optimize the yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must ensure safety and efficiency, often employing continuous flow reactors to maintain consistent reaction conditions and high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoropyridin-1-ium nitrate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridinium ring can be reduced or oxidized depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridinium compounds, while oxidation and reduction can lead to different oxidation states of the pyridinium ring .
Aplicaciones Científicas De Investigación
1-Fluoropyridin-1-ium nitrate has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Mecanismo De Acción
The mechanism of action of 1-fluoropyridin-1-ium nitrate involves its ability to act as an electrophilic fluorinating agent. The positively charged pyridinium ion facilitates the transfer of the fluorine atom to nucleophilic sites on target molecules. This process can modify the chemical and physical properties of the target molecules, enhancing their reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
1-Fluoropyridinium tetrafluoroborate: Another fluorinated pyridinium compound with similar applications in organic synthesis.
N-Fluoropyridinium salts: A broader class of compounds used as fluorinating agents in various chemical reactions.
Uniqueness: 1-Fluoropyridin-1-ium nitrate is unique due to its specific combination of the fluoropyridinium ion and nitrate anion, which imparts distinct chemical properties. Its stability and reactivity make it particularly valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
137914-44-4 |
|---|---|
Fórmula molecular |
C5H5FN2O3 |
Peso molecular |
160.10 g/mol |
Nombre IUPAC |
1-fluoropyridin-1-ium;nitrate |
InChI |
InChI=1S/C5H5FN.NO3/c6-7-4-2-1-3-5-7;2-1(3)4/h1-5H;/q+1;-1 |
Clave InChI |
ZYICVMLISVDDHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C=C1)F.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


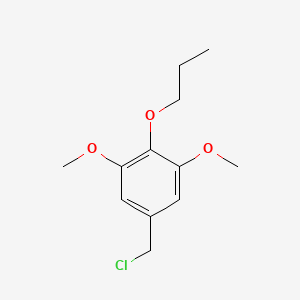
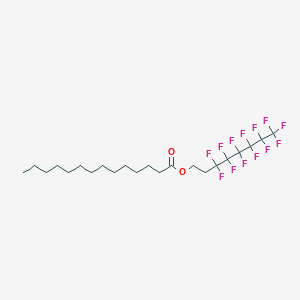
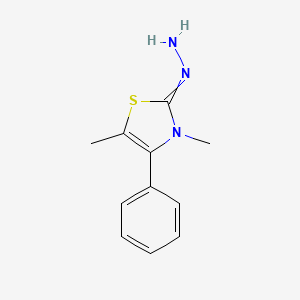
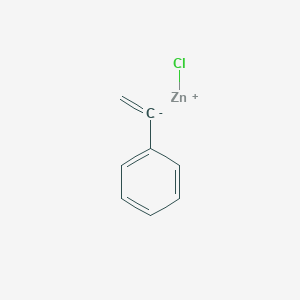
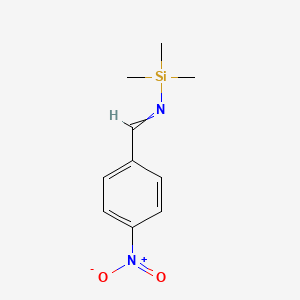
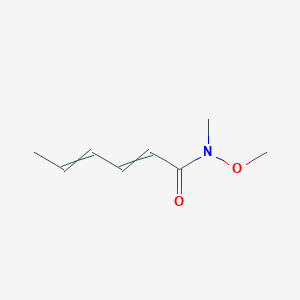
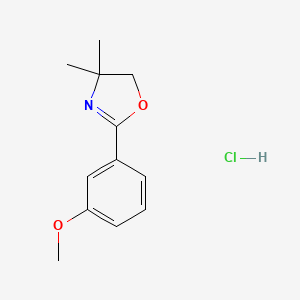
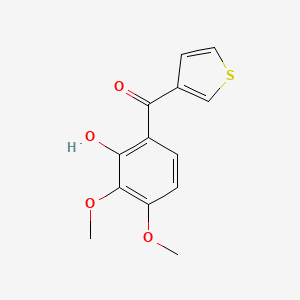
![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)
![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)
